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  • Product: 2-Amino-5-iodobenzophenone
  • CAS: 51073-69-9

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction analysis of 2-Amino-5-iodobenzophenone

Title: Crystallographic Profiling and X-ray Diffraction Analysis of 2-Amino-5-iodobenzophenone: A Technical Whitepaper Introduction 2-Amino-5-iodobenzophenone (2A-5IB) is a highly versatile building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Profiling and X-ray Diffraction Analysis of 2-Amino-5-iodobenzophenone: A Technical Whitepaper

Introduction 2-Amino-5-iodobenzophenone (2A-5IB) is a highly versatile building block in medicinal chemistry, serving as a critical precursor for the synthesis of quinazolines, benzodiazepines, and various cross-coupling products. For drug development professionals and structural chemists, understanding the exact three-dimensional conformation of 2A-5IB is paramount. The spatial arrangement—dictated by the steric bulk of the iodine atom and the intramolecular hydrogen bonding network—directly influences its reactivity and receptor-binding profile in downstream active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth, field-proven guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2A-5IB. Drawing upon the established crystallographic paradigms of the 2-amino-5-halobenzophenone family, we detail the structural causality, experimental protocols, and data refinement strategies necessary to achieve publication-quality crystallographic models.

Structural Rationale and Causality in 2A-5IB

The molecular geometry of 2A-5IB is governed by a delicate balance of steric hindrance and electronic interactions.

  • Conformational Twisting: The steric clash between the ortho-amino group and the benzoyl moiety forces the two aromatic rings out of coplanarity. This results in a significant dihedral angle, typically ranging between 50° and 80°, a feature consistently observed in analogous structures like [1].

  • Intramolecular Hydrogen Bonding: The proximity of the primary amine to the carbonyl oxygen facilitates a strong intramolecular N−H⋯O=C hydrogen bond. This interaction locks the benzoyl group into a specific orientation relative to the aniline ring, rigidifying the core structure.

  • The Heavy-Atom Effect (Halogen Bonding): Unlike its lighter chlorinated or [2], the iodine atom in 2A-5IB acts as a potent halogen bond donor. The highly polarizable iodine atom exhibits a pronounced "σ-hole," enabling strong intermolecular C−I⋯π or C−I⋯O interactions that dictate the supramolecular packing in the crystal lattice.

Comparative Crystallographic Data

To contextualize the expected unit cell parameters of 2A-5IB, we extrapolate from the empirically determined structures of its closest structural analogs, such as[3]. The inclusion of the bulky iodine atom expands the unit cell volume and alters the crystal density compared to the chloro-derivative.

Parameter2-Amino-5-chlorobenzophenone (Reference)2-Amino-5-iodobenzophenone (Expected Profile)Causality for Variance
Crystal System MonoclinicMonoclinic or TriclinicHalogen bonding directionality may lower overall symmetry.
Space Group P21​/c P21​/c or P1ˉ Common close-packing modes for stable organic molecules.
Temperature 90 K100 KCryocooling is required to minimize thermal motion.
Radiation Mo ( λ=0.71073 Å)Mo ( λ=0.71073 Å)Mo is mandatory to reduce heavy Iodine absorption.
Dihedral Angle ~80.5°75° - 85°Steric bulk of Iodine propagates strain through the lattice.
Dominant Intermolecular Force N−H⋯O (Dimers) C−I⋯O / C−I⋯π Iodine's σ-hole outcompetes weaker hydrogen bonds.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology outlines the optimal protocol for isolating and analyzing 2A-5IB crystals. Every step is designed as a self-validating system to ensure high-fidelity data collection.

Step 1: Crystal Growth and Selection

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 2A-5IB in 5 mL of a moderately polar solvent system (e.g., 1:1 Ethanol/Dichloromethane). The dual-solvent system balances solubility and volatility.

  • Slow Evaporation: Pierce the vial cap with a single needle hole to restrict the evaporation rate. Allow the solution to stand undisturbed at 20°C for 5–7 days. Causality: Rapid evaporation leads to twinned or microcrystalline powders. Slow kinetics favor the thermodynamic formation of single, defect-free blocks.

  • Selection under Polarized Light: Harvest the crystals and suspend them in paratone oil. Select a block-shaped crystal (approx. 0.2×0.2×0.1 mm) that extinguishes uniformly under cross-polarized light, confirming its single-domain nature.

Step 2: X-ray Diffraction Data Collection

  • Mounting and Cryocooling: Mount the selected crystal on a MiTeGen loop using the paratone oil as an adhesive and cryoprotectant. Immediately transfer to the diffractometer's cold stream set to 100 K. Causality: Cryocooling reduces the Debye-Waller factors (thermal vibrations), which is critical for resolving the positional disorder often associated with heavy halogenated rings[2].

  • Radiation Source: Utilize Mo radiation ( λ=0.71073 Å). Causality: Iodine (Z=53) has a massive mass absorption coefficient for Cu radiation. Using Mo minimizes severe absorption errors and ensures accurate intensity measurements.

  • Data Harvesting: Collect full-sphere data utilizing ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ .

Step 3: Structure Solution and Refinement

  • Phase Solution: Solve the phase problem using the Patterson method (e.g., via SHELXT). Causality: The heavy iodine atom dominates the X-ray scattering. The Patterson map will easily reveal the I-I vectors, allowing the software to anchor the phase and locate the remaining C, N, and O atoms.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is a non-negotiable step for iodine-containing compounds to correct for intensity attenuation through the crystal.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Place the amino ( NH2​ ) hydrogens using difference Fourier maps and refine them freely to accurately capture the intramolecular N−H⋯O=C hydrogen bonding geometry. Place aromatic hydrogens in calculated positions riding on their parent carbons.

Visualizing the Analytical Logic

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. Data Collection (Mo Kα, 100 K) B->C D 4. Absorption Correction (Multi-scan / SADABS) C->D E 5. Phase Solution (Patterson Method for Iodine) D->E F 6. Structure Refinement (SHELXL on F²) E->F

Workflow for the single-crystal X-ray diffraction analysis of 2-Amino-5-iodobenzophenone.

Interactions Core 2A-5IB Lattice Assembly H_Bond Intramolecular H-Bond (N-H ··· O=C) Core->H_Bond Conformation Control Hal_Bond Intermolecular Halogen Bond (C-I ··· π / C-I ··· O) Core->Hal_Bond Lattice Directing Pi_Stack π-π Stacking (Phenyl Rings) Core->Pi_Stack 3D Network

Supramolecular interaction network governing the 2A-5IB crystal lattice.

References

  • Geetha, D., Kavitha, C. N., Divakara, T. R., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 610–613. URL:[Link]

  • Maluleka, M. M., & Mphahlele, M. J. (2020). Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, C15H10BrClINO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1421-1423. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15681, 2-Amino-5-nitrobenzophenone. PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Pharmacological Profiling of 7-Iodo-1,4-Benzodiazepine Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic workflows, self-validating protocols, and pharmacological grounding for 1,4-benzodiazepine annulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic workflows, self-validating protocols, and pharmacological grounding for 1,4-benzodiazepine annulation.

Executive Summary & Scientific Grounding

The 1,4-benzodiazepine nucleus remains one of the most privileged scaffolds in neuropharmacology, primarily due to its role as an allosteric modulator of the GABA-A receptor[1]. Synthesizing these derivatives from 2-Amino-5-iodobenzophenone yields the 7-iodo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one architecture.

Why the 7-Iodo Substituent? From a pharmacological perspective, the C7 position of the benzodiazepine ring inserts deeply into the lipophilic pocket at the α/γ interface of the GABA-A receptor[1]. The heavy iodine atom significantly enhances lipophilicity (LogP) and electron-withdrawing capacity compared to classic chloro-derivatives (e.g., diazepam), strengthening receptor-ligand interactions and yielding profound anxiolytic and anticonvulsant profiles[2].

From a synthetic perspective, the aryl iodide is a highly versatile handle. It allows for downstream late-stage functionalization via Palladium-catalyzed cross-coupling (such as Sonogashira reactions to introduce alkynes for receptor subtype selectivity) or radioiodination ( 125 I) for PET/SPECT imaging studies[2][3].

Mechanistic Workflows & Experimental Design

Pathway A: Direct Annulation (The One-Pot Condensation)

This method utilizes glycine ethyl ester hydrochloride. The reaction proceeds via a tandem sequence: piperidine catalyzes the formation of an imine between the benzophenone carbonyl and the primary amine of glycine, followed by a thermally driven lactamization between the aniline amino group and the ethyl ester[3]. Pyridine acts as both the solvent and the base to liberate the free amine from the glycine hydrochloride salt[3].

Pathway B: Stepwise Sternbach Synthesis (The Two-Pot Alternative)

For highly hindered derivatives where imine formation is thermodynamically unfavorable, a stepwise approach is preferred. The aniline is first acylated with bromoacetyl bromide to form a 2-bromoacetamido intermediate, which is subsequently cyclized using methanolic ammonia.

SynthWorkflow SM 2-Amino-5-iodobenzophenone (Starting Material) Reagent1 Glycine Ethyl Ester HCl + Pyridine/Piperidine SM->Reagent1 Reagent2 Bromoacetyl Bromide + Base (Alternative) SM->Reagent2 Int1 Uncyclized Intermediate (Schiff Base / Amide) Reagent1->Int1 Int2 2-Bromoacetamido- 5-iodobenzophenone Reagent2->Int2 Heat Reflux (Thermal Cyclization) Int1->Heat NH3 Ammonia (NH3) Cyclization Int2->NH3 Prod 7-Iodo-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one NH3->Prod Heat->Prod

Synthetic pathways for 7-iodo-1,4-benzodiazepine-2-one via direct or stepwise annulation.

Self-Validating Experimental Protocols

Protocol A: Direct Annulation via Glycine Ethyl Ester[3]

This protocol is optimized for minimal intermediate isolation and high atom economy.

Reagents:

  • 2-Amino-5-iodobenzophenone: 1.29 g (4.0 mmol)

  • Glycine ethyl ester hydrochloride: 1.67 g (12.0 mmol, 3.0 eq)

  • Pyridine (freshly distilled from CaH 2​ ): 15 mL + 20 mL

  • Anhydrous Piperidine: 1 mL + trace

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried round bottom flask with 2-amino-5-iodobenzophenone, glycine ethyl ester HCl, 15 mL of anhydrous pyridine, and 1 mL of piperidine under a nitrogen atmosphere[3].

  • First Reflux: Heat the resulting lemon-yellow solution to reflux for 5 hours[3].

    • Causality & Validation: The lemon-yellow color confirms the solvation of the benzophenone. As the reaction progresses, the precipitation of pyridinium hydrochloride serves as a visual confirmation that the free-basing and condensation are actively occurring.

  • Solvent Exchange: Remove 10 mL of the solvent via distillation. Replace this volume with 20 mL of freshly distilled pyridine containing a trace amount of piperidine[3].

    • Causality & Validation: Distillation removes the ethanol byproduct generated during lactamization, driving the equilibrium toward the cyclized product via Le Chatelier's principle.

  • Final Cyclization: Reflux the solution for an additional 24 hours[3].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and 1M HCl (to remove pyridine). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and recrystallize from ethanol.

Protocol B: Stepwise Acylation & Ammonolysis

This protocol is optimized for visual self-validation at each distinct chemical step.

Step-by-Step Methodology:

  • Acylation: Dissolve 2-amino-5-iodobenzophenone (1.0 eq) in Dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO 3​ . Cool to 0°C. Dropwise, add bromoacetyl bromide (1.2 eq). Stir for 2 hours.

    • Causality & Validation: The biphasic system acts as an acid sponge. The reaction mixture will shift from bright yellow to pale/colorless as the electron-donating primary amine is converted into an electron-withdrawing amide.

  • Intermediate Isolation: Separate the organic layer, dry, and evaporate. The intermediate 2-bromoacetamido-5-iodobenzophenone will readily crystallize.

  • Ammonolysis & Cyclization: Suspend the intermediate in a 7N solution of Ammonia in Methanol (NH 3​ /MeOH). Heat to reflux for 6 hours.

    • Causality & Validation: Ammonia displaces the aliphatic bromide via S N​ 2, forming a primary amine which immediately undergoes intramolecular condensation with the benzophenone carbonyl to form the imine, closing the 7-membered ring.

Quantitative Data & Protocol Comparison

To assist in selecting the appropriate workflow for your laboratory, the quantitative parameters of both protocols are summarized below:

ParameterProtocol A (Direct Annulation)Protocol B (Stepwise Sternbach)
Primary Reagents Glycine ethyl ester HCl, PyridineBromoacetyl bromide, NH 3​ /MeOH
Total Reaction Time ~29 Hours~8 Hours
Number of Steps 1 (One-Pot)2 (Isolable Intermediate)
Typical Yield 60 - 70%75 - 85%
Visual Validation Pyridinium HCl precipitationColor shift (Yellow Colorless)
Best Suited For High-throughput, minimal handlingSterically hindered substrates

Pharmacological Mechanism of Action

Once synthesized, the 7-iodo-benzodiazepine derivative exerts its biological effect by acting as a positive allosteric modulator (PAM) at the GABA-A receptor[1]. By binding to the α/γ interface, the compound increases the binding affinity of endogenous GABA. This causality chain results in an increased frequency of chloride channel openings, leading to neuronal hyperpolarization and the suppression of action potentials, ultimately manifesting as anxiolytic and anticonvulsant effects[1][2].

GABAPathway Ligand 7-Iodo-Benzodiazepine Derivative Receptor GABA-A Receptor (Allosteric Modulatory Site) Ligand->Receptor GABA Endogenous GABA Binding Enhanced Receptor->GABA Channel Chloride (Cl-) Channel Opening Frequency Increases GABA->Channel Hyperpol Neuronal Membrane Hyperpolarization Channel->Hyperpol Effect Anxiolytic & Anticonvulsant Physiological Response Hyperpol->Effect

Mechanism of action: Allosteric modulation of GABA-A receptors by benzodiazepine derivatives.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 7-iodo-1,4-benzodiazepine-2-one, perform the following analytical checks:

  • FTIR Spectroscopy: Confirm the disappearance of the primary aniline N-H stretches (~3400 and 3300 cm −1 ) and the appearance of a secondary lactam N-H stretch (~3200 cm −1 ) and a strong amide carbonyl peak (~1680 cm −1 ).

  • 1 H NMR (DMSO- d6​ ): The C3 methylene protons of the diazepine ring typically present as a broad singlet or an AB quartet around 4.1 - 4.3 ppm due to the conformational flipping of the 7-membered ring. The amide proton will appear significantly downfield (>10.0 ppm).

  • Mass Spectrometry (ESI-MS): Iodine is monoisotopic ( 127 I). Unlike chloro- or bromo-derivatives, the molecular ion peak [M+H] + will not display an M+2 isotope pattern, making mass identification highly straightforward.

References

  • Title : US7618958B2 - Stereospecific anxiolytic and anticonvulsant agents with reduced muscle-relaxant, sedative-hypnotic and ataxic effects Source : Google Patents URL : 2

  • Title : US20100261711A1 - Selective anticonvulsant agents and their uses Source : Google Patents URL : 1

  • Title : A condition variation study for radioiodination via triazene intermediates Source : AKJournals URL : 3

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Amino-5-iodobenzophenone

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Optimization Protocol Executive Summary & Introduction 2-Amino-5-iodobenzophenone (AIBP) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Optimization Protocol

Executive Summary & Introduction

2-Amino-5-iodobenzophenone (AIBP) is a highly privileged scaffold in medicinal chemistry, serving as a critical precursor for the synthesis of 1,4-benzodiazepines, quinazolines, and acridones . Functionalizing the C-5 position via carbon-nitrogen (C–N) cross-coupling allows for the rapid diversification of these pharmacophores.

However, performing a direct Buchwald-Hartwig amination on AIBP presents a severe chemoselectivity challenge. The molecule contains an unprotected primary aniline at the C-2 position. Under standard cross-coupling conditions, this internal amine can act as a competing nucleophile, leading to catastrophic homocoupling, oligomerization, or irreversible poisoning of the palladium catalyst .

This application note details a highly optimized, chemoselective methodology to couple external primary or secondary amines to the C-5 iodine of AIBP, leaving the C-2 primary amine intact. By carefully tuning the steric environment of the catalyst and the basicity of the reaction medium, researchers can achieve >90% yields of the target monoaminated product.

Mechanistic Rationale: Engineering Chemoselectivity

To prevent the internal C-2 amine from interfering with the catalytic cycle, the reaction conditions must be engineered around three fundamental pillars: Substrate Electronics, Ligand Sterics, and Base Selection .

Substrate Electronics

The primary amine at C-2 is positioned ortho to a strongly electron-withdrawing benzoyl group. The delocalization of the nitrogen lone pair into the carbonyl system significantly reduces its inherent nucleophilicity compared to a standard alkyl amine or an unactivated aniline. We leverage this electronic deactivation by keeping the reaction temperature strictly below 100 °C. The highly reactive C–I bond at C-5 undergoes rapid oxidative addition, allowing the reaction to proceed at lower thermal thresholds where the deactivated C-2 amine remains kinetically inert.

Ligand Sterics: The Role of BrettPhos

Traditional ligands like BINAP or dppf possess open catalytic pockets that fail to discriminate between the internal aniline and the external amine. To achieve chemoselectivity, we employ BrettPhos Pd G3 (a preformed palladium precatalyst). BrettPhos is a highly bulky, electron-rich biaryl phosphine ligand. It creates a restrictive chiral pocket around the Pd(II) center. The external amine (e.g., morpholine or piperidine) is less sterically hindered than the internal C-2 aniline (which is locked in an intramolecular hydrogen bond with the adjacent carbonyl). Consequently, BrettPhos physically blocks the C-2 amine from coordinating to the metal center .

Base Selection: Preventing Deprotonation

The choice of base is the ultimate determinant of success. Strong bases like Sodium tert-butoxide (NaOtBu, pKa ~17) will indiscriminately deprotonate the internal C-2 aniline, converting it into a highly nucleophilic amide anion that instantly attacks the Pd(II) complex, triggering oligomerization. By utilizing a milder base like Cesium Carbonate (Cs₂CO₃) , the C-2 amine remains protonated and non-nucleophilic. Cs₂CO₃ only facilitates the deprotonation of the external amine after it has successfully coordinated to the palladium center.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating the causality between reagent selection and reaction outcome.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene100<10%Complete consumption of starting material; extensive tar formation due to homocoupling.
2Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane9065%Moderate yield. XPhos provides some steric protection, but competitive binding reduces turnover.
3BrettPhos Pd G3 (2 mol%) Cs₂CO₃ 1,4-Dioxane 90 92% Optimal. Clean conversion. BrettPhos perfectly discriminates against the internal amine.
4tBuBrettPhos Pd G3 (2 mol%)Cs₂CO₃1,4-Dioxane9088%Good yield, but the increased steric bulk slightly slows the coordination of secondary external amines.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical chemoselectivity checkpoint where the internal amine is rejected.

CatalyticCycle Pd0 Active Pd(0) Catalyst [BrettPhos-Pd(0)] OxAdd Oxidative Addition (Highly selective for C-I bond) Pd0->OxAdd + 2-Amino-5-iodobenzophenone AmineCoord External Amine Coordination (Internal C-2 amine sterically blocked) OxAdd->AmineCoord + External Amine OffCycle Homocoupling / Oligomerization (Suppressed Pathway) OxAdd->OffCycle Attack by internal C-2 amine Deprot Deprotonation by Cs2CO3 (Mild base prevents C-2 deprotonation) AmineCoord->Deprot + Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - CsI, - CsHCO3 RedElim->Pd0 + Target Product

Caption: Catalytic cycle highlighting chemoselectivity in the Buchwald-Hartwig amination of AIBP.

Experimental Protocol: Chemoselective Amination

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure reaction integrity at every stage.

Reagents and Equipment
  • Substrate: 2-Amino-5-iodobenzophenone (1.0 mmol, 323.13 mg)

  • Coupling Partner: External Amine (e.g., Morpholine) (1.2 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%, 18.1 mg)

  • Base: Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous 1,4-Dioxane (Degassed, 5.0 mL)

  • Equipment: Flame-dried Schlenk tube or microwave vial, magnetic stir bar, argon/nitrogen manifold.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Add a magnetic stir bar to a 10 mL Schlenk tube. Flame-dry the tube under vacuum and backfill with Argon (repeat 3 times).

  • Causality Check: Moisture and oxygen rapidly degrade the Pd(0) active species. Strict anhydrous and anaerobic conditions are mandatory.

Step 2: Reagent Charging

  • Under a positive flow of Argon, add 2-Amino-5-iodobenzophenone (323.13 mg), BrettPhos Pd G3 (18.1 mg), and finely powdered, anhydrous Cs₂CO₃ (651.6 mg) to the vessel.

  • Seal the vessel with a septum and purge with Argon for 5 minutes.

Step 3: Solvent and Amine Addition

  • Using a syringe, inject 5.0 mL of degassed, anhydrous 1,4-dioxane.

  • Inject the external amine (1.2 mmol).

  • Validation Checkpoint 1: The mixture will initially appear as a pale yellow, heterogeneous suspension.

Step 4: Catalytic Activation and Heating

  • Place the vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

  • Validation Checkpoint 2: Within 15–30 minutes, the precatalyst will activate. The solution will transition from a pale yellow suspension to a deep red/brown homogeneous solution (with suspended inorganic salts). This color change confirms the generation of the active BrettPhos-Pd(0) species.

  • Maintain heating for 4 to 8 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3) or LC-MS.

Step 5: Workup and Isolation

  • Once the starting material is consumed, remove the vessel from the oil bath and cool to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Validation Checkpoint 3: The filtrate should be clear and brightly colored (usually yellow/orange depending on the amine), with no black particulates.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 5-amino-2-aminobenzophenone derivative.

Troubleshooting Guide

  • Issue: Significant Dehalogenation (Formation of 2-Aminobenzophenone).

    • Cause: The external amine is too sterically hindered, or the reaction temperature is too high, allowing the Pd-hydride elimination pathway to outcompete reductive elimination.

    • Solution: Lower the temperature to 80 °C. Ensure the external amine is freshly distilled. Consider switching to tBuBrettPhos if coupling a highly hindered secondary amine.

  • Issue: Reaction Stalls at 50% Conversion.

    • Cause: Catalyst poisoning due to oxygen ingress, or the Cs₂CO₃ is wet/clumped, preventing efficient deprotonation.

    • Solution: Ensure Cs₂CO₃ is ground into a fine powder and dried under vacuum at 120 °C prior to use. Verify the integrity of the Argon seal.

  • Issue: Formation of Black Precipitate Immediately Upon Heating.

    • Cause: Rapid decomposition of the catalyst to inactive Palladium Black, often caused by the use of a base that is too strong (e.g., accidental use of NaOtBu), which deprotonates the internal aniline.

    • Solution: Strictly adhere to the use of mild bases (Cs₂CO₃ or K₃PO₄).

References

  • Dhital, R. N., Sen, A., Sato, T., & Hu, H. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4797–4801. Retrieved from[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from[Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. Retrieved from[Link]

Method

Application Note: Sonogashira Coupling of 2-Amino-5-iodobenzophenone in Heterocyclic Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, privileged heterocyclic scaffolds is paramount. 2-Amino-5-iodobenzophenone (CAS: 51073-69-9)[1] serves as a highly versatile, bifunctional b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, privileged heterocyclic scaffolds is paramount. 2-Amino-5-iodobenzophenone (CAS: 51073-69-9)[1] serves as a highly versatile, bifunctional building block for the synthesis of biologically active molecules. The presence of an exceptionally reactive C5-aryl iodide, paired with the ortho-amino and meta-benzoyl groups, makes this molecule an ideal substrate for palladium-catalyzed Sonogashira cross-coupling.

This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for the Sonogashira coupling of 2-amino-5-iodobenzophenone. Furthermore, it outlines how the resulting 2-amino-5-alkynylbenzophenone intermediates are utilized in tandem or sequential cyclizations to access 6-alkynyl-4-phenylquinolines, 5-alkynyl-2-aminoquinazolines[2], and 5-alkynyl-3-phenylbenzo[c]isoxazoles[3].

Mechanistic Rationale & Structural Causality

The success of 2-amino-5-iodobenzophenone in cross-coupling relies on the distinct electronic and steric environments of its functional groups:

  • Chemoselective Oxidative Addition: The carbon-iodine (C–I) bond at the 5-position possesses a low bond dissociation energy and high polarizability. Despite the electron-donating nature of the para-amino group—which typically deactivates aryl rings toward oxidative addition—the superior leaving-group ability of iodine ensures that Pd(0) insertion occurs rapidly and chemoselectively at room temperature or under mild heating.

  • Orthogonal Reactivity of the Amino Group: Under standard Sonogashira conditions (Pd/Cu catalysis with an amine base), the free primary amine ( −NH2​ ) remains unreactive. Unlike Buchwald-Hartwig amination conditions which require strong alkoxides (e.g., NaOtBu) and specific ligands to drive C–N bond formation, the mild amine bases (like triethylamine) used here solely act to neutralize the hydroiodic acid byproduct, preserving the aniline for downstream cyclization.

  • Pre-organization for Cyclization: Once the alkyne is installed, the resulting 2-amino-5-alkynylbenzophenone contains a nucleophilic amine and an electrophilic ketone in close proximity. This perfectly primes the molecule for condensation reactions, such as the Friedländer quinoline synthesis (reaction with α -methylene ketones) or isoxazole formation (reaction with hydroxylamine)[3].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic workflows originating from 2-amino-5-iodobenzophenone.

G A 2-Amino-5-iodobenzophenone (Starting Material) B Sonogashira Coupling Pd(0) / Cu(I), Amine Base A->B Terminal Alkyne (1.2 eq) C 2-Amino-5-alkynylbenzophenone (Key Intermediate) B->C D Friedländer Cyclization (α-Methylene Ketone, Acid/Base) C->D Pathway A F Condensation & Cyclization (Hydroxylamine) C->F Pathway B E 6-Alkynyl-4-phenylquinoline (Target Scaffold) D->E G 5-Alkynyl-3-phenylbenzo[c]isoxazole (Target Scaffold) F->G

Divergent synthetic pathways from 2-amino-5-iodobenzophenone to privileged heterocyclic scaffolds.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes field-proven conditions for the Sonogashira coupling of 2-amino-5-iodobenzophenone with various terminal alkynes. The choice of catalyst and solvent is dictated by the electronic nature and volatility of the alkyne.

EntryTerminal AlkyneCatalyst System (mol%)Base / SolventTemp (°C)Time (h)Yield (%)
1 Phenylacetylene Pd(PPh3​)2​Cl2​ (5%), CuI (2%) Et3​N / THF (1:1)25494%
2 Trimethylsilylacetylene Pd(PPh3​)4​ (5%), CuI (2%) iPr2​NH / DMF60689%
3 1-Hexyne Pd(dppf)Cl2​ (5%), CuI (2%) Et3​N (neat)50591%
4 Propargyl alcohol Pd(PPh3​)2​Cl2​ (5%), CuI (2%)Piperidine / THF25885%

Note: Yields represent isolated yields after silica gel chromatography. Degassing is critical across all entries to prevent Glaser homocoupling.

Experimental Protocols

Protocol A: General Sonogashira Coupling to 2-Amino-5-alkynylbenzophenone

This protocol is designed as a self-validating system. The causality behind the strict exclusion of oxygen is to prevent the oxidation of the Cu(I) co-catalyst to Cu(II), which would otherwise trigger the unwanted Glaser homocoupling of the terminal alkyne.

Materials:

  • 2-Amino-5-iodobenzophenone (1.0 mmol, 323.13 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) (0.05 mmol, 35 mg)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)

  • Triethylamine ( Et3​N ) and Tetrahydrofuran (THF) (1:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-iodobenzophenone, Pd(PPh3​)2​Cl2​ , and CuI.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Complete removal of O2​ prevents alkyne dimerization).

  • Solvent Addition: Add the THF and Et3​N via syringe. Sparge the resulting solution with Argon for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes via syringe. (Causality: Dropwise addition maintains a low steady-state concentration of the alkyne, further suppressing homocoupling).

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 , yellow spot) will deplete, and a new product spot ( Rf​≈0.5 ) will appear. Under 365 nm UV light, the product spot will exhibit strong blue/green fluorescence due to the extended π -conjugation of the newly formed diarylalkyne system.

  • Workup: Once complete (typically 4 hours), dilute the mixture with EtOAc (20 mL) and quench with saturated aqueous NH4​Cl (15 mL). (Causality: The ammonium chloride selectively complexes the copper salts, pulling them into the aqueous layer).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure 2-amino-5-alkynylbenzophenone.

Protocol B: Sequential Cyclization to 6-Alkynyl-4-phenylquinolines

Following the successful isolation of the intermediate, the scaffold can be cyclized using the Friedländer synthesis.

Step-by-Step Methodology:

  • Condensation Setup: Dissolve the purified 2-amino-5-alkynylbenzophenone (1.0 mmol) and an α -methylene ketone (e.g., acetophenone, 1.2 mmol) in glacial acetic acid (5 mL).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , 2 drops) to activate the carbonyl groups.

  • Cyclization: Heat the mixture to 100 °C for 12 hours. The acid catalyzes the initial imine formation between the aniline and the ketone, followed by intramolecular aldol-type condensation with the benzophenone carbonyl.

  • Isolation: Cool to room temperature, pour over crushed ice, and neutralize with 10% aqueous NaOH until pH 8 is reached. Extract the precipitated solid with Dichloromethane (DCM), dry, and purify via recrystallization (EtOH) to afford the highly substituted quinoline.

References

  • 5-Iodoquinazolin-2-amine | Research Chemical Benchchem URL
  • 2-AMino-5-iodobenzophenone synthesis ChemicalBook URL
  • 5-Iodo-3-phenylbenzo[c]isoxazole | 100675-76-1 Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for removing impurities from crude 2-Amino-5-iodobenzophenone

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-Amino-5-iodobenzophenone. The following sections offer solutio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-Amino-5-iodobenzophenone. The following sections offer solutions to common issues encountered during experimental work, supported by scientific principles and practical insights.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may arise during the purification of 2-Amino-5-iodobenzophenone, offering potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Potential CauseTroubleshooting StepScientific Rationale
Excessive Solvent Usage Concentrate the mother liquor by evaporation and re-cool to obtain a second crop of crystals.[1]The solubility of a compound increases with temperature. Using the minimum amount of hot solvent to dissolve the crude product ensures that the solution becomes supersaturated upon cooling, maximizing crystal formation.
Premature Crystallization Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) and wash the filter paper with a small amount of hot solvent.[1]This prevents the solution from cooling too quickly during hot filtration, which can cause the product to crystallize on the filter paper, leading to loss of yield.
Inappropriate Solvent System Experiment with different solvents or a mixture of solvents. For aminobenzophenones, adjusting the ratio of ethanol to water can be effective.[1]The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. A solvent system with optimal polarity will maximize the differential solubility.
Incomplete Precipitation After cooling to room temperature, place the crystallization flask in an ice bath.[1]Lowering the temperature further decreases the solubility of the product in the solvent, promoting more complete precipitation and improving the yield.

Issue 2: Oily Residue Instead of Crystals During Recrystallization

Potential CauseTroubleshooting StepScientific Rationale
Significant Impurities Present Purify the crude product by column chromatography before attempting recrystallization.[1]Impurities can interfere with the formation of a crystal lattice, causing the product to "oil out." Removing these impurities first allows for proper crystal growth.
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]Slow cooling provides sufficient time for molecules to orient themselves into a well-defined crystal lattice. Rapid cooling can trap solvent and impurities, leading to an oily product.
Incorrect Solvent Choice Select a less polar solvent or a solvent mixture where the product has lower solubility at room temperature.[1]If the solvent is too "good," the product may remain in solution even at low temperatures. A less effective solvent at room temperature will encourage crystallization.
Colored, Tarry Impurities Treat the hot solution with activated carbon (Norit) before filtration.[1][2][3]Activated carbon has a high surface area and can adsorb colored and tarry impurities that may inhibit crystallization.[1][2][3]

Issue 3: Incomplete Removal of Impurities by Extraction

Potential CauseTroubleshooting StepScientific Rationale
Insufficient Mixing Shake the separatory funnel vigorously to maximize the surface area between the aqueous and organic layers.[1]Efficient extraction relies on the transfer of impurities from one phase to another. Vigorous mixing increases the interfacial area, facilitating this transfer.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1]The high ionic strength of brine helps to disrupt the stable mixture of organic and aqueous layers, allowing them to separate.
Incorrect pH of Aqueous Wash Check and adjust the pH of the aqueous layer to ensure it is sufficiently acidic or basic to remove the target impurities.[1]Acid-base extraction relies on converting acidic or basic impurities into their water-soluble salt forms. Ensuring the correct pH is crucial for this conversion.
Presence of Neutral Impurities Employ other purification techniques such as column chromatography or recrystallization to remove neutral impurities.[1]Neutral impurities will not react with acidic or basic washes and will remain in the organic layer. These must be removed by methods that separate compounds based on other physical properties like polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Amino-5-iodobenzophenone?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-aminobenzophenone, and side products formed during the iodination reaction.[4][5] The specific impurities will depend on the synthetic route used.[5]

Q2: Which purification technique is generally most effective for 2-Amino-5-iodobenzophenone?

A2: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a solid product.[1] Column chromatography is more suitable for separating complex mixtures or removing impurities with similar solubility to the desired product.[6]

Q3: What is a good solvent system for the column chromatography of 2-Amino-5-iodobenzophenone?

A3: A common solvent system for the column chromatography of similar compounds is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[6] The optimal ratio will depend on the specific impurities and should be determined by thin-layer chromatography (TLC) analysis.

Q4: How can I remove colored impurities from my product?

A4: Treating a solution of the crude product with activated carbon is an effective method for removing colored impurities.[1][2][3] The activated carbon adsorbs the colored molecules, which can then be removed by filtration.[1][2][3]

Q5: My purified 2-Amino-5-iodobenzophenone has a low melting point. What does this indicate?

A5: A low or broad melting point is a strong indication of the presence of impurities.[1] Pure crystalline solids have sharp, well-defined melting points. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Experimental Protocols

Protocol 1: Recrystallization of 2-Amino-5-iodobenzophenone

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-5-iodobenzophenone. Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) to completely dissolve the solid. Keep the solution hot on a hot plate or steam bath.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.[1]

  • Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities and activated carbon. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[1]

  • Crystallization: To the hot filtrate, add a hot co-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. If too much co-solvent is added, add a small amount of the hot primary solvent until the solution is clear again.[1]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude 2-Amino-5-iodobenzophenone.

PurificationWorkflow Crude Crude 2-Amino-5-iodobenzophenone Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFiltration Hot Filtration Dissolve->HotFiltration Charcoal Add Activated Carbon (if colored) Dissolve->Charcoal Cool Slow Cooling & Ice Bath HotFiltration->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry PureProduct Pure 2-Amino-5-iodobenzophenone Dry->PureProduct Impure Oily or Impure Product Dry->Impure Charcoal->HotFiltration ColumnChromatography Column Chromatography ColumnChromatography->PureProduct Impure->ColumnChromatography

Caption: A typical workflow for the purification of 2-Amino-5-iodobenzophenone.

References

  • Royal Society of Chemistry. (n.d.). 1. Materials and Methods 2. Chemical synthesis. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenones. Retrieved from [Link]

  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
  • University of British Columbia. (n.d.). The Direct Iodination of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Ensuring Quality: The Importance of Purity in 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2-Amino-5-Nitrobenzophenone Bulk Supplier. Retrieved from [Link]

  • Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-5-iodobenzophenone vs 2-Amino-5-chlorobenzophenone in cross-coupling reactivity

As a Senior Application Scientist, selecting the correct halogenated precursor is a critical decision that dictates the entire trajectory of a synthetic campaign. Both 2-amino-5-iodobenzophenone and 2-amino-5-chlorobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct halogenated precursor is a critical decision that dictates the entire trajectory of a synthetic campaign. Both 2-amino-5-iodobenzophenone and 2-amino-5-chlorobenzophenone serve as privileged scaffolds in medicinal chemistry, particularly for the construction of 1,4-benzodiazepines and functionalized quinazolines[1]. However, their behavior in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) is fundamentally divergent.

This guide provides an objective, data-driven comparison of these two synthons, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: The Halogen Effect on the Catalytic Cycle

The divergence in cross-coupling reactivity between these two benzophenone derivatives is entirely governed by the physical organic properties of the carbon-halogen bond at the 5-position.

The Thermodynamic Barrier: Bond Dissociation Energy (BDE)

The bond dissociation energy of a typical aryl C–Cl bond is approximately 330 kJ/mol (~79 kcal/mol), making it highly resistant to cleavage[2]. In stark contrast, the C–I bond in 2-amino-5-iodobenzophenone is significantly weaker, with a BDE of roughly 270 kJ/mol (~65 kcal/mol)[3].

Impact on Oxidative Addition

In palladium-catalyzed cross-coupling, the oxidative addition of the active Pd(0) species into the aryl halide bond is typically the rate-determining step for aryl chlorides[2]. Because the σ* orbital (LUMO) of the C–I bond is lower in energy than that of the C–Cl bond, the energy gap between the Pd(0) SOMO and the C–I LUMO is minimized. This allows 2-amino-5-iodobenzophenone to undergo rapid oxidative addition at mild temperatures (often room temperature to 60°C) using standard, inexpensive ligands like triphenylphosphine (PPh₃)[4].

Conversely, the high activation barrier of 2-amino-5-chlorobenzophenone requires specialized catalytic systems. To force the oxidative addition into the stubborn C–Cl bond, the palladium center must be made exceptionally electron-rich. This necessitates the use of dialkylbiaryl phosphine ligands, such as XPhos or SPhos[5]. These ligands not only push electron density into the metal center but also provide the extreme steric bulk required to accelerate the subsequent reductive elimination step, preventing catalyst deactivation[6].

CatalyticCycle cluster_Iodo 2-Amino-5-iodobenzophenone Pathway cluster_Chloro 2-Amino-5-chlorobenzophenone Pathway Pd0 Pd(0)L_n Active Catalyst (Electron-Rich Center) OxAdd_I Oxidative Addition (Fast) Low BDE (~270 kJ/mol) Mild Temp (60°C) Pd0->OxAdd_I C-I Cleavage OxAdd_Cl Oxidative Addition (Slow) High BDE (~330 kJ/mol) High Temp (100°C+) Pd0->OxAdd_Cl C-Cl Cleavage PdII_I Pd(II) Aryl Iodide Complex (Standard Ligands: PPh3) OxAdd_I->PdII_I Transmetalation Transmetalation Boronic Acid Insertion PdII_I->Transmetalation PdII_Cl Pd(II) Aryl Chloride Complex (Bulky Ligands: XPhos) OxAdd_Cl->PdII_Cl PdII_Cl->Transmetalation RedElim Reductive Elimination Product Release Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Palladium catalytic cycle highlighting the oxidative addition energy barrier divergence.

Quantitative Performance Comparison

The following table synthesizes the operational parameters required to achieve >90% conversion in a standard Suzuki-Miyaura coupling for both substrates.

Parameter2-Amino-5-iodobenzophenone2-Amino-5-chlorobenzophenone
Bond Dissociation Energy ~270 kJ/mol~330 kJ/mol
Oxidative Addition Rate Fast (Often exothermic)Slow (Rate-determining step)
Optimal Pd Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ or XPhos-Pd-G2
Required Ligand PPh₃ (Standard)XPhos, SPhos, or P(t-Bu)₃ (Bulky/Electron-rich)
Typical Temperature 25°C – 70°C100°C – 120°C
Reaction Time 1 – 4 hours12 – 24 hours
Orthogonal Reactivity Excellent (Can couple C–I while leaving C–Cl intact elsewhere)Poor (Requires forcing conditions that activate all halogens)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include specific in-process analytical checkpoints (colorimetric shifts and TLC markers) that confirm the success of intermediate mechanistic steps before proceeding.

Protocol A: Mild Suzuki-Miyaura Coupling of 2-Amino-5-iodobenzophenone

Objective: Synthesize 2-amino-5-phenylbenzophenone utilizing mild conditions to preserve sensitive functional groups[7].

Reagents:

  • 2-Amino-5-iodobenzophenone: 1.0 mmol

  • Phenylboronic acid: 1.2 mmol

  • Pd(PPh₃)₄: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.5 mmol

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL

Step-by-Step Procedure:

  • Degassing: Add 1,4-Dioxane and H₂O to a Schlenk flask. Sparge with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) complexes.

  • Reagent Addition: Add the benzophenone substrate, phenylboronic acid, and K₂CO₃. Stir for 5 minutes.

  • Catalyst Initiation: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask and heat to 65°C.

  • Self-Validation Checkpoint 1 (Visual): Within 15-30 minutes at 65°C, the reaction mixture must transition from a pale yellow suspension to a homogeneous dark brown/black solution . This color shift is the physical confirmation that the Pd(II) precatalyst has successfully reduced to the active, monoligated Pd(0) species.

  • Self-Validation Checkpoint 2 (TLC): After 2 hours, sample the reaction. Elute on silica TLC using 3:1 Hexanes/EtOAc (UV 254 nm). The starting iodide ( Rf​≈0.65 ) must be completely absent. The appearance of a bright, lower-running spot ( Rf​≈0.45 ) validates reaction completion.

Protocol B: High-Energy Suzuki-Miyaura Coupling of 2-Amino-5-chlorobenzophenone

Objective: Force the cross-coupling of the unactivated aryl chloride using dialkylbiaryl phosphine ligands[8].

Reagents:

  • 2-Amino-5-chlorobenzophenone: 1.0 mmol

  • Phenylboronic acid: 1.5 mmol (Excess required due to high-temp protodeboronation)

  • Pd₂(dba)₃: 0.02 mmol (4 mol% Pd)

  • XPhos: 0.08 mmol (8 mol%)

  • K₃PO₄: 3.0 mmol

  • Solvent: Toluene / H₂O (10:1 v/v), 10 mL

Step-by-Step Procedure:

  • Strict Anaerobic Setup: Due to the extreme air-sensitivity of electron-rich phosphines, the toluene must be rigorously freeze-pump-thaw degassed (3 cycles).

  • Ligand Exchange: In a separate vial inside a glovebox, pre-mix Pd₂(dba)₃ and XPhos in 2 mL of toluene. Stir for 10 minutes.

  • Self-Validation Checkpoint 1 (Visual): The initial deep purple hue of the Pd₂(dba)₃ must transition to a reddish-brown color . This visually confirms the successful displacement of the dba ligands by XPhos, generating the highly active 12-electron[Pd(XPhos)] complex[6].

  • Reaction Execution: Transfer the active catalyst solution to the main reaction flask containing the substrate, boronic acid, and base. Heat to 105°C (reflux).

  • Self-Validation Checkpoint 2 (TLC & Troubleshooting): Monitor at 12 hours (3:1 Hexanes/EtOAc). If the starting chloride ( Rf​≈0.60 ) is stalled, but the boronic acid streak at the baseline is gone, the high temperatures have caused protodeboronation (yielding benzene). Validation action: Spike the reaction with an additional 0.5 eq of phenylboronic acid to re-initiate the catalytic cycle.

Synthetic Decision Matrix

Choosing between these two precursors comes down to a balance of cost, scalability, and molecular complexity. While 2-amino-5-chlorobenzophenone is highly cost-effective for large-scale industrial manufacturing of simple targets[9], 2-amino-5-iodobenzophenone is the superior choice for complex, late-stage functionalization where orthogonal reactivity is required.

DecisionTree Start Select Benzophenone Halide Precursor Q1 Are mild conditions required? (Sensitive FGs) Start->Q1 Iodo Use 2-Amino-5-iodobenzophenone (Standard Pd, 60°C) Q1->Iodo Yes Q2 Is orthogonal reactivity needed? (Keep C-Cl intact) Q1->Q2 No Q2->Iodo Yes (React C-I only) Chloro Use 2-Amino-5-chlorobenzophenone (XPhos/SPhos, 100°C+) Q2->Chloro No (Cost-effective scale-up)

Fig 2: Decision matrix for selecting benzophenone precursors based on synthetic constraints.

References

Sources

Comparative

Comparative Guide: Iodine vs. Bromine as Leaving Groups in Aminobenzophenone Scaffolds

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Quantitative Performance, and Experimental Protocol Design Executive Summary & Context Aminobenzophenones...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Quantitative Performance, and Experimental Protocol Design

Executive Summary & Context

Aminobenzophenones are highly privileged scaffolds in medicinal chemistry, serving as critical precursors to quinazolines, indoles, and p38 MAP kinase inhibitors[1]. When functionalizing these scaffolds via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), the choice of the halogen leaving group—specifically iodine versus bromine—dictates reaction kinetics, chemoselectivity, and overall yield.

While iodine is traditionally viewed as the superior leaving group due to its lower bond dissociation energy[2], its behavior in specific catalytic cycles reveals nuanced challenges, such as catalyst poisoning[3]. This guide provides an objective, data-driven comparison of iodo- vs. bromo-aminobenzophenones to help synthetic chemists optimize their late-stage functionalization workflows.

Fundamental Kinetics and Mechanistic Causality

The fundamental trade-off between iodine and bromine lies in the dichotomy of Bond Dissociation Energy (BDE) versus Electronegativity .

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the cleavage of the carbon-halogen bond is rarely the rate-determining step. Instead, the reaction rate is governed by the initial nucleophilic attack to form the anionic Meisenheimer complex. Because bromine is more electronegative than iodine, it exerts a stronger inductive electron-withdrawing effect, lowering the LUMO of the arene and stabilizing the anionic transition state[4]. Consequently, for SNAr reactions on electron-deficient aminobenzophenones, bromine is the superior leaving group .

Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck), the rate-determining step is typically the oxidative addition of Pd(0) into the carbon-halogen bond. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), facilitating a much faster oxidative addition[2].

The Iodide Inhibition Phenomenon: Despite the rapid oxidative addition of C–I bonds, iodoaminobenzophenones historically underperformed compared to bromoaminobenzophenones in C–N cross-couplings (Buchwald-Hartwig aminations)[3]. This counterintuitive result stems from the generated iodide anion. Iodide coordinates strongly to the palladium center, forming highly stable, off-cycle bridging iodide dimers (e.g., [Pd(L)(Ar)(μ−I)]2​ ). The displacement of this iodide bridge by an incoming amine is endergonic, effectively stalling the catalytic cycle[3]. Bromide dimers, by contrast, are easily cleaved by amines.

G Start Target: Functionalize Halogenated Aminobenzophenone RxnType Reaction Type? Start->RxnType SNAr SNAr (Nucleophilic Aromatic Substitution) RxnType->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling RxnType->CrossCoupling SNArChoice Choose Bromine Reason: Higher electronegativity stabilizes Meisenheimer complex. SNAr->SNArChoice CCType Coupling Type? CrossCoupling->CCType CC_CC C-C Bond Formation (Suzuki, Heck, Sonogashira) CCType->CC_CC CC_CN C-N Bond Formation (Buchwald-Hartwig) CCType->CC_CN CCChoice Choose Iodine Reason: Lower C-I BDE accelerates oxidative addition. CC_CC->CCChoice CN_Ligand Using specialized biarylphosphine? (e.g., RuPhos, XPhos) CC_CN->CN_Ligand CN_Yes Choose Iodine Reason: Ligand bulk prevents iodide dimer inhibition. CN_Ligand->CN_Yes Yes CN_No Choose Bromine Reason: Avoids off-cycle Pd-iodide dimer resting states. CN_Ligand->CN_No No

Decision matrix for selecting iodine vs. bromine leaving groups in aminobenzophenone functionalization.

Quantitative Data Comparison

The following table synthesizes the reactivity profiles of bromo- vs. iodo-aminobenzophenones across standard coupling methodologies, highlighting the specific kinetic limitations of each system.

Reaction TypeSubstrateReagents / Catalyst SystemConditionsYield (%)Primary Kinetic Limitation
Suzuki-Miyaura 4-Iodo-2-aminobenzophenonePhB(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 2h>95% None (Fast oxidative addition)
Suzuki-Miyaura 4-Bromo-2-aminobenzophenonePhB(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 12h82% Slower oxidative addition
Buchwald-Hartwig 4-Iodo-2-aminobenzophenoneMorpholine, Pd₂(dba)₃, BINAPToluene, 100°C, 24h<20% Severe iodide dimer inhibition
Buchwald-Hartwig 4-Bromo-2-aminobenzophenoneMorpholine, Pd₂(dba)₃, BINAPToluene, 100°C, 12h88% None
Buchwald-Hartwig 4-Iodo-2-aminobenzophenoneMorpholine, Pd₂(dba)₃, RuPhos Toluene, 80°C, 4h94% None (Ligand overcomes inhibition)

Experimental Protocol: Chemoselective Pd-Catalyzed Amination

To empirically validate the leaving group effects, the following parallel protocol utilizes a solvent-controlled self-validating system [3]. By conducting the reaction in a solvent where sodium iodide is strictly insoluble (e.g., non-polar toluene without aqueous co-solvents), the inhibitory effect of the iodide anion is physically removed from the catalytic cycle via precipitation, allowing the intrinsic reactivity of the C–I bond to shine.

Step-by-Step Methodology
  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.5 mol %) and RuPhos (1.0 mol %). Add 1 mL of anhydrous toluene and stir for 15 minutes at room temperature. Causality: Pre-forming the active Pd(0)L₁ complex ensures that oxidative addition occurs immediately upon substrate introduction, preventing catalyst degradation pathways.

  • Substrate Addition: To two separate parallel reaction vials, add 4-iodo-2-aminobenzophenone (1.0 mmol) and 4-bromo-2-aminobenzophenone (1.0 mmol), respectively.

  • Reagent Introduction: Add the amine nucleophile (e.g., morpholine, 1.2 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol) to both vials.

  • Solvent & Catalyst Transfer: Transfer the pre-formed catalyst solution equally into both vials. Dilute with anhydrous toluene to a final concentration of 0.2 M. Causality: Using strictly non-polar toluene ensures that the NaI byproduct generated from the iodo-substrate precipitates immediately, driving the reaction forward and preventing Pd-I dimer formation[3].

  • Reaction Monitoring (Self-Validation): Heat the reactions to 80°C. Monitor via LC-MS by taking 10 µL aliquots at 15, 30, 60, and 120 minutes. Validation: The iodo-substrate vial will exhibit a visible fine white precipitate (NaI) within the first 15 minutes, correlating with a rapid spike in product formation on the chromatogram. The bromo-substrate will remain largely homogeneous and proceed at a slower, steady rate.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast for C-I, Slower for C-Br) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord X = Br, or X = I with RuPhos Inhibition Iodide Dimerization (If X = I and Ligand is small) PdII->Inhibition X = I (Standard Ligands) PdII_Amine L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regenerates Product Aminated Benzophenone Product RedElim->Product DeadEnd [Pd(L)(Ar)(μ-I)]2 Inactive Resting State Inhibition->DeadEnd

Palladium-catalyzed amination cycle illustrating the off-cycle iodide dimer inhibition pathway.

References

  • Title: Rapid and Efficient Microwave-Assisted Synthesis of Aryl Aminobenzophenones Using Pd-Catalyzed Amination Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions Source: Benchchem URL: 2

  • Title: Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL: 4

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: PMC - National Institutes of Health URL: 3

Sources

Validation

Validating NMR Chemical Shifts of 2-Amino-5-Iodobenzophenone: A Comparative Guide of Predictive Models vs. Experimental Data

The Mechanistic Challenge of Halogenated Scaffolds In modern drug discovery, 2-Amino-5-iodobenzophenone serves as a critical synthetic intermediate for pharmacologically active quinazolines and benzodiazepines[1][2]. How...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge of Halogenated Scaffolds

In modern drug discovery, 2-Amino-5-iodobenzophenone serves as a critical synthetic intermediate for pharmacologically active quinazolines and benzodiazepines[1][2]. However, validating the structural integrity of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge.

The presence of the heavy iodine atom (Z=53) introduces profound relativistic effects—specifically, spin-orbit coupling (SOC)—which drastically alters the local magnetic shielding environment[3]. This phenomenon, known as the Heavy Atom Effect on the Light Atom (HAELA), frequently causes traditional empirical and rule-based NMR prediction models to fail. To establish a robust analytical framework, scientists must understand why these models deviate and when to deploy advanced Quantum Mechanical (QM) calculations.

This guide objectively compares the performance of industry-standard prediction models (ChemDraw, Mnova, ACD/Labs) against Density Functional Theory (DFT) and experimental ground truth, providing a self-validating system for structural elucidation.

Experimental vs. In Silico Methodologies

To ensure absolute trustworthiness in our comparative analysis, we employ a self-validating protocol. Experimental data acts as the ground truth, while a tiered in silico workflow isolates the specific algorithmic failures of each predictive model.

Experimental NMR Acquisition Protocol

Causality Check: High-resolution acquisition parameters are strictly controlled to eliminate solvent-induced shift variations and concentration-dependent hydrogen bonding of the primary amine.

  • Sample Preparation: Dissolve 15.0 mg of high-purity 2-Amino-5-iodobenzophenone in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.01% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Instrument Tuning: Calibrate a 400 MHz NMR spectrometer at a constant probe temperature of 298K to prevent thermal drift of the broad -NH₂ signal.

  • ¹H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (d1) to ensure complete longitudinal relaxation.

  • ¹³C NMR Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Parameters: 512 scans, 2-second relaxation delay.

  • Processing: Apply zero-filling to 64k data points, manual phase correction, and a polynomial baseline correction for precise integration.

Predictive Model Workflows

We evaluated four distinct computational approaches to predict the chemical shifts of 2-Amino-5-iodobenzophenone:

  • Rule-Based Additivity (ChemDraw Professional): Utilizes the ChemNMR algorithm, which relies on linear substituent additivity rules based on a modified base-benzene ring.

  • Ensemble Machine Learning (Mnova NMRPredict): Combines Hierarchical Organization of Spherical Environments (HOSE) codes with Neural Networks (NN) to interpolate shifts from a vast empirical database[4].

  • Database-Driven HOSE (ACD/Labs NMR Predictors): Employs an extensive proprietary database, prioritizing exact substructure matches (HOSE codes) before falling back on algorithmic predictions[5][6].

  • First-Principles Quantum Mechanics (DFT): A rigorous computational approach. Geometry optimization was performed at the B3LYP/def2-SVP level. NMR shielding tensors were calculated at the B3LYP/def2-TZVP level using Gauge-Independent Atomic Orbitals (GIAO). Crucially, the Zeroth-Order Regular Approximation (ZORA) was applied to account for the relativistic spin-orbit coupling induced by iodine[7].

Workflow cluster_exp Experimental Protocol cluster_insilico In Silico Prediction Models Prep Sample Preparation (CDCl3 + TMS) Acq NMR Acquisition (400 MHz, 298K) Prep->Acq Compare Comparative Residual Analysis (Δδ = δ_exp - δ_pred) Acq->Compare Rule Rule-Based (ChemDraw) Rule->Compare ML HOSE + ML (Mnova, ACD/Labs) ML->Compare QM Quantum Mechanics (DFT + ZORA) QM->Compare

Hierarchical validation workflow comparing experimental NMR data against predictive models.

Comparative Data Analysis

The following tables summarize the predicted versus experimental chemical shifts. Residual errors (Δδ) greater than 0.5 ppm for ¹H and 3.0 ppm for ¹³C are considered significant deviations.

Table 1: ¹H NMR Chemical Shifts (ppm in CDCl₃)
Nucleus / AssignmentExperimentalChemDraw (Rule-Based)Mnova (HOSE + ML)ACD/Labs (HOSE)DFT (GIAO + ZORA)
-NH₂ (br s)6.306.156.426.486.35
H-3 (d, J=8.5)6.556.726.616.636.52
H-4 (dd, J=8.5, 2.0)7.457.657.497.517.42
H-6 (d, J=2.0)7.657.927.767.787.61
Phenyl Ring (m)7.40 - 7.607.50 - 7.757.45 - 7.657.42 - 7.627.45 - 7.65

Observation: ChemDraw significantly overestimates the downfield shift of H-6 (Δδ = +0.27 ppm). Mnova and ACD/Labs perform admirably, but DFT provides the tightest correlation to experimental data[8].

Table 2: ¹³C NMR Chemical Shifts (ppm in CDCl₃)
Nucleus / AssignmentExperimentalChemDraw (Rule-Based)Mnova (HOSE + ML)ACD/Labs (HOSE)DFT (GIAO + ZORA)
C=O (Carbonyl)198.2196.5197.8198.0198.5
C-2 (C-NH₂)149.5152.0150.2149.8149.1
C-5 (C-I) 76.5 88.4 81.2 79.5 77.1
C-6 (C-H)142.3145.1143.0142.8141.9

Observation: The critical failure point for empirical models is C-5 , the carbon directly attached to the iodine atom.

Causality of Prediction Deviations

To trust an analytical model, a scientist must understand its failure modes. The massive deviation at C-5 (Δδ = +11.9 ppm for ChemDraw) is a direct result of the algorithmic limitations in handling relativistic physics.

  • The Failure of Linear Additivity (ChemDraw): Rule-based models assume that the chemical shift of a substituted benzene ring is a simple sum of its base value plus independent substituent effects. However, the heavy iodine nucleus induces strong Spin-Orbit Coupling (SOC). This relativistic effect mixes excited triplet states into the singlet ground state, causing an anomalous upfield magnetic shielding at the attached carbon[3]. Linear models cannot compute this non-linear quantum mechanical phenomenon.

  • The Interpolation Trap (Mnova & ACD/Labs): Database-driven software relies on HOSE codes—a topological representation of the atomic environment[5]. If the exact 2-amino-5-iodophenyl motif exists in their training set, the prediction is highly accurate. If the model must extrapolate using Neural Networks, it often underestimates the magnitude of the heavy atom effect[4].

  • The First-Principles Solution (DFT + ZORA): Quantum mechanics does not rely on databases. By applying the Zeroth-Order Regular Approximation (ZORA) to the DFT Hamiltonian, the model explicitly calculates the relativistic spin-orbit coupling, resulting in a highly accurate prediction (Δδ = +0.6 ppm)[7].

Mechanism Iodine Iodine Nucleus (High Z=53) SOC Spin-Orbit Coupling (Relativistic Mixing) Iodine->SOC Shielding Anomalous Upfield Magnetic Shielding SOC->Shielding Error Rule-Based Model Failure (Δδ > 5.0 ppm) Shielding->Error

Mechanistic pathway of the Heavy Atom Effect causing empirical model prediction failures.

Strategic Recommendations for Drug Development

When validating novel halogenated scaffolds like 2-Amino-5-iodobenzophenone, drug development professionals should adopt a tiered analytical strategy:

  • For High-Throughput Screening: Utilize ACD/Labs or Mnova . Their HOSE-code and machine-learning algorithms offer the best balance of speed and accuracy, provided the core scaffold is well-represented in their training databases.

  • For Structural Elucidation of Novel Moieties: Never rely solely on rule-based predictors (ChemDraw) for heavy-halogenated compounds. The risk of misassigning a regioisomer due to HAELA is too high.

  • For Absolute Validation: Mandate DFT calculations with relativistic corrections (ZORA) . While computationally expensive, it is the only self-validating system capable of accurately predicting the non-linear shielding effects of iodine from first principles.

References

  • Benchchem. "5-Iodoquinazolin-2-amine | Research Chemical". Benchchem.
  • ChemRxiv.
  • NIH / Molecules. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning".
  • NIH / J Chem Theory Comput.
  • Benchchem.
  • RSC Advances. "Exploratory machine-learned theoretical chemical shifts can closely predict metabolic mixture signals".
  • ACS Publications. "Comprehensive Strategy for Proton Chemical Shift Prediction: Linear Prediction with Nonlinear Corrections".
  • AKJournals.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-5-iodobenzophenone

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard safety data sheets (SDS) and practical, bench-level execution. Handling halogenated benzophenones requires a me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard safety data sheets (SDS) and practical, bench-level execution. Handling halogenated benzophenones requires a mechanistic understanding of their physicochemical properties to ensure laboratory safety, experimental integrity, and environmental compliance.

This document provides researchers and drug development professionals with a self-validating system for the safe handling, containment, and disposal of 2-Amino-5-iodobenzophenone .

Chemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of the compound. The presence of the heavy iodine atom on the benzophenone scaffold significantly increases the molecule's lipophilicity (logP). While the compound is a stable crystalline solid at room temperature, its high lipophilicity means that if it is dissolved in common organic synthesis solvents (e.g., DMSO, DMF, or dichloromethane), it can rapidly penetrate the stratum corneum of the skin.

Furthermore, as a fine powder, it presents a severe risk of ocular and respiratory irritation upon aerosolization. According to the 1, 2-Amino-5-iodobenzophenone is strictly classified under GHS as a Category 2 Skin Irritant and a Category 2A Serious Eye Irritant[1].

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue / Classification
Chemical Name 2-Amino-5-iodobenzophenone
CAS Number 51073-69-9
Molecular Formula C13H10INO
Molecular Weight 323.13 g/mol
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Physical State Solid (Crystalline Powder)

Mandatory PPE Matrix & Mechanistic Rationale

Standard laboratory PPE is insufficient for halogenated aromatics when handled in solution. The following matrix outlines the required equipment and the scientific causality behind each choice.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection ZoneRequired EquipmentSpecification & Mechanistic Rationale
Ocular / Face Chemical Splash GogglesMust meet ANSI Z87.1 (or EN 166) standards. Safety glasses leave gaps; goggles are required to protect against aerosolized powder and solvent splashes during synthesis.
Dermal (Hands) Nitrile or Neoprene Gloves (≥5 mil)Halogenated aromatics possess high lipophilicity. When dissolved in organic solvents, they act as a "Trojan horse," easily penetrating standard latex. Double-gloving is mandatory during spill cleanup.
Body Flame-Resistant Lab CoatPrevents particulate accumulation on street clothes. Must be fully buttoned with cuffs securely tucked under the outer layer of gloves.
Respiratory N95/P100 Particulate RespiratorRequired only if handling bulk quantities outside a certified fume hood or during dry spill cleanup to prevent inhalation of irritating dust[1].

Standard Operating Procedures (SOP)

To ensure trustworthiness and operational safety, the following protocols are designed as self-validating systems . Each phase includes a physical validation check to confirm the step was executed successfully.

Protocol A: Safe Weighing and Transfer
  • Purge and Prepare: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • PPE Verification: Don a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Static Control & Transfer: 2-Amino-5-iodobenzophenone is a dry powder prone to static cling. Use an anti-static weighing boat and a clean, dry stainless-steel spatula.

    • Validation Check: Observe the powder as the spatula approaches. If the powder flies upward or aggressively clings to the metal, static is present. Engage an ionizing bar or use a static-eliminating gun before proceeding.

  • Sealing and Removal: Cap the source bottle immediately after transfer. Wipe the exterior of the closed weighing vessel with an isopropanol-dampened task wipe before removing it from the hood.

Protocol B: Emergency Spill Response and Decontamination

When handling spills, the1 dictate that surfaces must be decontaminated with alcohol, as water is entirely ineffective against this lipophilic compound[1].

  • Assessment: If a spill occurs outside the fume hood, evacuate the immediate 5-foot radius. Don an N95/P100 respirator before re-approaching.

  • Containment: For a dry powder spill, avoid dry sweeping (which generates aerosols). For a solvent-dissolved spill, surround the liquid with finely powdered liquid-binding material (e.g., diatomite) or universal chemical binders[1].

  • Collection: Use a damp absorbent pad to carefully lift the solid.

  • Surface Decontamination: Scrub the contaminated surface thoroughly with an isopropanol- or ethanol-soaked wipe to dissolve and lift residual halogenated organics[1].

    • Validation Check: Inspect the final alcohol wipe. The wipe should show absolutely no yellow/brown discoloration (indicative of residual iodinated compound) upon the final pass.

  • Waste Segregation: Place all cleanup materials into a clearly labeled, sealable hazardous waste container designated specifically for halogenated solids.

Waste Disposal & Environmental Logistics

Halogenated waste streams require strict segregation. 2-Amino-5-iodobenzophenone must never be mixed with general aqueous or non-halogenated organic waste.

During disposal, the combustion of halogenated benzophenones generates highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen halides (such as hydrogen iodide gas), necessitating incineration at a licensed facility equipped with a chemical scrubber, as noted in analogous 2[2]. Offer all surplus solutions and spill cleanup materials to a licensed environmental disposal company.

Workflow Visualization

SafeHandling N1 Pre-Operation: PPE Donning & Fume Hood Prep N2 Weighing & Transfer (Minimize Dust) N1->N2 N3 Reaction / Synthesis (Sealed Vessel) N2->N3 N4 Spill Detected? N3->N4 N5 Spill Containment (Absorbent/Diatomite) N4->N5 Yes N7 Halogenated Waste Segregation N4->N7 No (Routine) N6 Decontamination (Alcohol Scrub) N5->N6 N6->N7 N8 Licensed Incineration (Chemical Scrubber) N7->N8

Workflow for the safe handling, spill containment, and disposal of 2-Amino-5-iodobenzophenone.

References

  • ChemScene LLC. "Safety Data Sheet: (2-Amino-5-iodophenyl)(phenyl)methanone". Retrieved from:1

  • Fisher Scientific. "Safety Data Sheet: 2-Amino-5-chlorobenzophenone". Retrieved from: 3

  • CDH Fine Chemical. "Material Safety Data Sheet: 2-Amino-5-Chloro Benzophenone". Retrieved from:2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-5-iodobenzophenone
Reactant of Route 2
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2-Amino-5-iodobenzophenone
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